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Caffeic acid is present in a vast range of plant-based foods, both in its free form and, more commonly, as

part of compounds like chlorogenic acid (which is an ester of caffeic acid and quinic acid) [1] [2]. The

following table summarizes the caffeic acid content in various foods, with data primarily sourced from the

Phenol-Explorer database, a comprehensive resource on polyphenol content in foods [3].

Table 1: Caffeic Acid Content in Selected Foods and Beverages

Food . Mean Caffeic )
Specific Food . Unit Notes
Category Acid Content
Herbs & Common Sage, 26.40 mg/100 Very high concentration
Spices dried g
Common Thyme, 21.28 mg/100 Very high concentration
dried g
Spearmint, dried 25.00 mg/100 Very high concentration
g

© 2026 Smolecule. All rights reserved.

177

Tech Support


https://www.smolecule.com/products/s607813?utm_src=pdf-body
https://www.smolecule.com/products/s607813?utm_src=pdf-interest
https://www.smolecule.com/products/s607813?utm_src=pdf-body
https://www.smolecule.com/products/s607813?utm_src=pdf-body
https://www.healthline.com/health/caffeic-acid
https://www.sciencedirect.com/science/article/pii/S0022316622144597
https://www.smolecule.com/products/s607813?utm_src=pdf-body
http://phenol-explorer.eu/contents/polyphenol/457
https://www.smolecule.com/products/s607813?utm_src=pdf-body
https://www.smolecule.com/products/s607813?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Food . Mean Caffeic )
Specific Food . Unit Notes
Category Acid Content
Caraway 16.40 mg/100 High concentration
g
Ceylan Cinnamon 24.20 mg/100 High concentration
g
Rosemary, dried 9.67 mg/100 High concentration
g
Fruits Black Chokeberry 141.14 mg/100 Exceptionally high
g concentration
Lingonberry, raw 6.34 mg/100 High concentration
g
American Cranberry  2.31 mg/100
g
Date, fresh 3.37 mg/100
g
Plum, prune 1.11 mg/100
g
Apple, whole raw 0.33 mg/100
g
Beverages Red Wine 1.88 mg/100
mi
Apple Juice, pure 0.68 mg/100
mi
Plum Prune Juice 5.10 mg/100 High concentration
mi
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Food . Mean Caffeic .
Specific Food ) Unit Notes
Category Acid Content
White Wine 0.24 mg/100
ml
Beer (Regular) 0.03 mg/100
ml
Coffee Beverage 0.03 mg/100 Note: Coffee is a major source
(Filter) ml of chlorogenic acid
Other Olive Qil, virgin 0.02 mg/100
g
Common Wheat, 0.04 mg/100
whole grain g

Note on Coffee: Although coffee is the most significant dietary source of caffeic acid for many people, it is
important to distinguish that it is primarily consumed as its precursor, chlorogenic acid [1] [2]. One study
notes that the caffeic acid content in coffee beans can range from 9 to 14 mg/100 g, or even up to 87 mg/100
g, but the brewed beverage itself shows a lower concentration as reflected in the table above [4]. A heavy

coffee drinker can consume up to 500 mg of caffeic acid (primarily from chlorogenic acid) per day [4].

Absorption, Metabolism, and Bioavailability

Understanding the pharmacokinetics of caffeic acid is crucial for its application in drug development.

e Absorption: In humans, about 95% of free caffeic acid is absorbed in the small intestine [2]. In
contrast, only about one-third of chlorogenic acid is absorbed in the small intestine, with the majority
reaching the colon where gut microbiota hydrolyze it into caffeic acid and other metabolites [2] [5].

¢ Metabolism and Bioavailability Challenges: After absorption, caffeic acid undergoes extensive
first-pass metabolism in the enterocytes and liver [6]. It is metabolized via:

o Glucuronidation (by UGT enzymes)

o Sulfation (by SULT enzymes)

o Methylation (by COMT, converting it to ferulic acid) [6] As a result, native (unmetabolized)
caffeic acid is present in systemic circulation at very low concentrations (<1 uM), with the
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conjugated forms being predominant [6]. Its hydrophilic nature and moderate molecular weight
further restrict its permeability across the blood-brain barrier (BBB), which is a significant
challenge for central nervous system drug development [6].

The diagram below illustrates the key pharmacokinetic processes of caffeic acid after oral administration.
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Cadffeic Acid Pharmacokinetic Pathway

Key Experimental Methodologies

For researchers investigating caffeic acid, here are common and critical experimental protocols.
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1. Analytical Quantification in Foods and Biosamples The primary method for quantifying caffeic acid is

High-Performance Liquid Chromatography (HPLC) coupled with various detectors [7] [8] [9].

¢ Protocol Summary:
o Extraction: Plant or food samples are typically homogenized and extracted with a
methanol/water or ethanol/water solvent (e.g., 80:20 v/v) [8].
o Separation: A reverse-phase C18 column is standard. The mobile phase is often a gradient of
water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol [7] [8].
o Detection:
= Diode Array Detector (DAD): Commonly used, with caffeic acid detected around 320-
330 nm [7].
= Electrochemical Detection: Offers higher sensitivity for phenolic compounds [7].
= Mass Spectrometry (MS): Used for definitive identification and quantification in complex
matrices, allowing for tandem MS (MS/MS) analysis [6].

2. Assessing Biological Activity: In Vitro and In Vivo Models

Antioxidant Assays:

o DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay: Measures the ability of caffeic
acid to donate a hydrogen atom to stabilize the DPPH radical, quantified by a decrease in
absorbance at 517 nm [9].

o Metal Chelation Assay: Evaluates the ability of caffeic acid to chelate pro-oxidant metal ions
like Fe2* or Cu2*, often monitored by spectrophotometry [4].

Enzyme Inhibition Studies:

o Protocol (e.g., for Acetylcholinesterase - AChE): The Ellman's method is standard. The
reaction mixture contains AChE, the substrate acetylthiocholine iodide, and Ellman's reagent
(DTNB). Caffeic acid is added at various concentrations, and the increase in absorbance at
412 nm from the yellow anion formed is measured to calculate inhibition [6].

Cell Culture Studies:

o Viability Assays: MTT or MTS assays are used to determine cytotoxic or anti-proliferative
effects on cancer cell lines (e.g., HepG2 liver cancer, MCF7 breast cancer) [4].

o Mechanistic Studies: Western blotting, gPCR, and immunofluorescence are used to analyze
changes in protein expression (e.g., VEGF, NF-kB, AMPK phosphorylation) and signaling
pathways in response to caffeic acid treatment [4] [5].

In Vivo Animal Models:

o AD Models: Transgenic mice (e.g., APP/PS1) or rats with scopolamine-induced cognitive
deficits are used. CA is administered orally, and effects are assessed via behavioral tests
(Morris water maze, Y-maze) and post-mortem brain analysis for AR plaques and tau pathology

[6].
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o Fatty Liver Disease Models: Laying hens or rodents fed high-energy diets are common.
Outcomes include liver histology (Oil Red O staining), serum biomarkers (ALT, AST, TG), and
transcriptomic/proteomic analysis of liver tissue [5].

Research Gaps and Future Directions

¢ Human Clinical Trials: The majority of evidence for caffeic acid's health benefits comes from in vitro
studies and animal models. Robust human clinical trials are needed to confirm efficacy and determine
safe and effective dosages [1] [10].

e Bioavailability Enhancement: A major research focus is on developing novel delivery systems to
overcome caffeic acid's poor bioavailability. Promising strategies include nanotechnology-based
systems like solid lipid nanoparticles, liposomes, and carbon dots, which have been shown to
significantly enhance brain delivery and efficacy in preclinical models [6].

e Derivative Synthesis: Chemical modification of caffeic acid to create novel amide, ester, and hybrid
compounds is an active area of research aimed at improving its stability, potency, and
pharmacokinetic profile [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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